molecular formula C15H16Cl2N2O3S2 B12908382 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil CAS No. 137897-90-6

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil

Cat. No.: B12908382
CAS No.: 137897-90-6
M. Wt: 407.3 g/mol
InChI Key: VNZBUAWVGRVNPV-UHFFFAOYSA-N
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Description

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dichlorophenylthio group, and a hydroxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Dichlorophenylthio Group: The dichlorophenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a dichlorophenyl halide.

    Addition of the Hydroxyethoxy Substituent: The hydroxyethoxy substituent can be added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structure.

    Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-((3,5-Dichlorophenyl)thio)-5-methyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-methoxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.

Uniqueness

The uniqueness of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Biological Activity

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil, also known by its CAS number 137897-93-9, is a compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}Cl2_{2}N2_{2}O4_{4}S
  • Structural Features : The compound features a thiouracil backbone modified with a dichlorophenyl thio group and a hydroxyethoxy methyl substituent.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. A study highlighted the importance of targeting nucleotide biosynthesis pathways to inhibit viral replication. Specifically, the inhibition of pyrimidine synthesis was shown to have potent antiviral effects against hepatitis E virus (HEV), suggesting that similar mechanisms may be applicable to our compound of interest .

Antitumor Activity

The compound has been investigated for its antitumor potential. In vitro studies demonstrated that derivatives of thiouracil can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vulvar epidermal carcinoma cells . This suggests that this compound may possess similar antitumor properties.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. By disrupting the synthesis of nucleotides, it can inhibit the proliferation of both viral and cancer cells. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Case Studies and Research Findings

  • Antiviral Studies : A study focusing on pyrimidine synthesis inhibitors found that targeting early steps in nucleotide biosynthesis could enhance viral replication, while later-stage inhibition resulted in antiviral activity. This highlights the dual potential of compounds like this compound in managing viral infections through selective inhibition .
  • Antitumor Efficacy : In vitro assays have shown that similar thiouracil derivatives can significantly reduce cell viability in various cancer lines. For example, a recent investigation into ferrocene-pyrimidine conjugates revealed their antiplasmodial activities, suggesting that modifications to the pyrimidine structure can lead to enhanced biological effects .

Summary Table of Biological Activities

Activity Effect Study Reference
AntiviralInhibition of HEV replication
AntitumorReduced cell proliferation in cancer cells
Nucleotide Synthesis InhibitionDisruption of viral and tumor cell metabolism

Properties

CAS No.

137897-90-6

Molecular Formula

C15H16Cl2N2O3S2

Molecular Weight

407.3 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H16Cl2N2O3S2/c1-2-12-13(21)18-15(23)19(8-22-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,23)

InChI Key

VNZBUAWVGRVNPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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